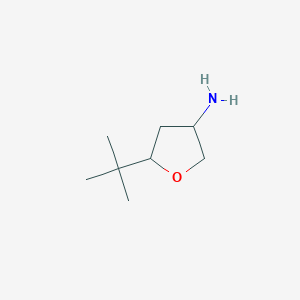
5-(Tert-butyl)tetrahydrofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butyl)tetrahydrofuran-3-amine is an organic compound with the molecular formula C8H17NO It features a tetrahydrofuran ring substituted with a tert-butyl group at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)tetrahydrofuran-3-amine can be achieved through several methods. One common approach involves the reductive amination of 5-(tert-butyl)tetrahydrofuran-3-one with an appropriate amine source. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions to yield the desired amine.
Another method involves the cyclization of a suitable precursor, such as 5-(tert-butyl)pent-4-en-1-ol, followed by amination. This process may require the use of catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the cyclization and subsequent amination steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
5-(Tert-butyl)tetrahydrofuran-3-amine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. Additionally, the tetrahydrofuran ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-amine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
5-Methyl-tetrahydrofuran-3-amine: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and stability.
5-(Tert-butyl)tetrahydrofuran-2-amine:
Uniqueness
5-(Tert-butyl)tetrahydrofuran-3-amine is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding interactions. This structural feature distinguishes it from other similar compounds and contributes to its potential utility in various scientific and industrial applications.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
5-tert-butyloxolan-3-amine |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)7-4-6(9)5-10-7/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
DAGYYGUQICJKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















